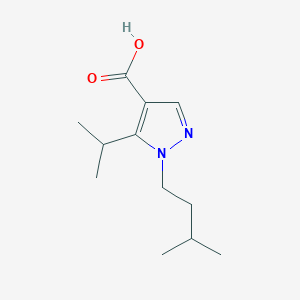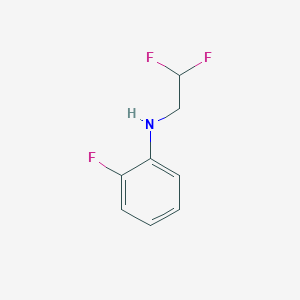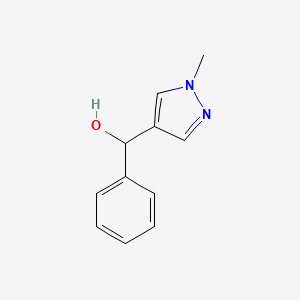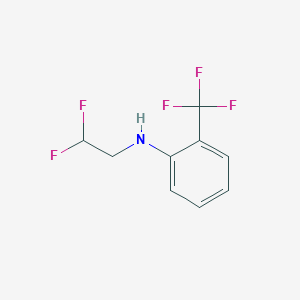
N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline
Vue d'ensemble
Description
N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline, also known as DTFA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a fluorinated aniline derivative that has been synthesized through various methods and has been studied for its potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
Electron Transport Material
N-(Nitrofluorenylidene)anilines, including derivatives with 2-trifluoromethyl groups, have been utilized as electron transport materials in positive charge electrophotography. These compounds demonstrate high compatibility with polycarbonate and have been tested for stability and safety (Matsui, Fukuyasu, Shibata, & Muramatsu, 1993) (Matsui et al., 1993).
Synthesis of Fluorine-Containing Molecules
Visible-light-promoted radical trifluoromethylation of anilines, including N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline, is a significant method to produce biologically active, fluorine-containing compounds. This process has been leveraged to synthesize diverse heterocyclic compounds (Xie, Yuan, Abdukader, Zhu, & Ma, 2014) (Xie et al., 2014).
Ruthenium-Catalyzed Imidation
Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes uses 2-fluoro-5-(trifluoromethyl)aniline as a transient directing group. This method efficiently produces quinazoline and fused isoindolinone scaffolds (Wu, Liu, Qi, Qiao, Lu, Ma, Zhou, & Zhang, 2021) (Wu et al., 2021).
Synthesis of Quinolin-4-ones
N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines, similar to N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline, have been used to synthesize 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones. This compound demonstrates high yields in reactions with diethyl malonate (Gong & Kato, 2004) (Gong & Kato, 2004).
Silver-Catalyzed Trifluoroethylation
Silver(I)-catalyzed N-trifluoroethylation of anilines, including reactions involving compounds like N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline, has been developed. This method involves a silver carbene as a key step and is significant for the synthesis of trifluoroethyl imidates (Luo, Wu, Zhang, & Wang, 2015) (Luo et al., 2015).
Cryocrystallographic Study
Trifluoromethyl anilines, including variations similar to N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline, have been studied using in-situ cryo-crystallography. This research provides insights into intermolecular interactions and the role of weak interactions, especially involving fluorine, in solid-state structures (Ranganathan & Nethaji, 2017) (Ranganathan & Nethaji, 2017).
Propriétés
IUPAC Name |
N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F5N/c10-8(11)5-15-7-4-2-1-3-6(7)9(12,13)14/h1-4,8,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNVRRRMBCAJMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



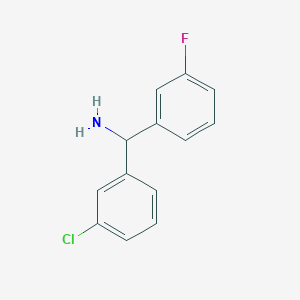
![2-chloro-5-[(4-methyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B1427549.png)
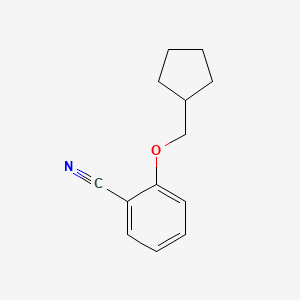
![2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]propan-2-amine](/img/structure/B1427553.png)
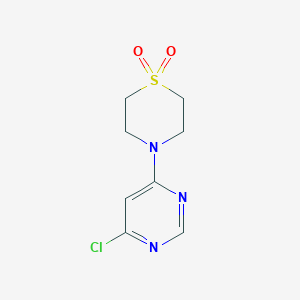
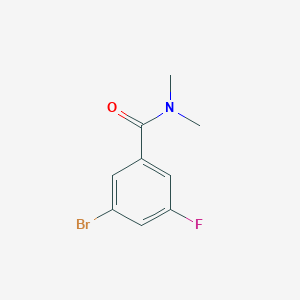
![3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid](/img/structure/B1427558.png)
![methyl N-[2-(5-sulfamoylthiophen-2-yl)ethyl]carbamate](/img/structure/B1427561.png)
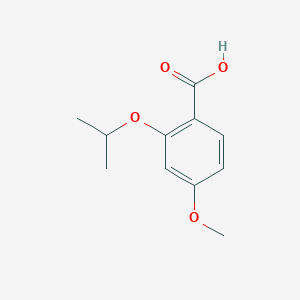
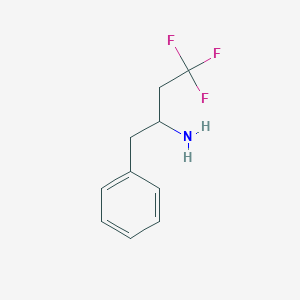
![N-[(2-bromophenyl)methyl]-2-cyanoacetamide](/img/structure/B1427565.png)
